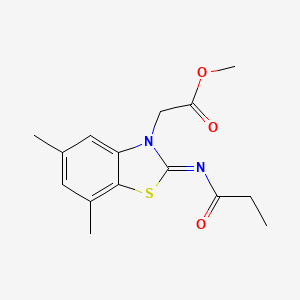

Methyl 2-(5,7-dimethyl-2-propanoylimino-1,3-benzothiazol-3-yl)acetate

Description

Methyl 2-(5,7-dimethyl-2-propanoylimino-1,3-benzothiazol-3-yl)acetate is a benzothiazole-derived compound characterized by a 1,3-benzothiazole core substituted with methyl groups at positions 5 and 7, a propanoylimino functional group at position 2, and a methyl acetate moiety at position 3. The benzothiazole scaffold is widely recognized for its role in medicinal chemistry and materials science due to its electronic properties and capacity for hydrogen bonding . The propanoylimino group may act as a directing moiety in metal-catalyzed reactions, akin to N,O-bidentate ligands described in related compounds . Structural elucidation of such derivatives often employs crystallographic tools like SHELX and ORTEP-III , which are critical for confirming molecular geometry and intermolecular interactions.

Properties

IUPAC Name |

methyl 2-(5,7-dimethyl-2-propanoylimino-1,3-benzothiazol-3-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S/c1-5-12(18)16-15-17(8-13(19)20-4)11-7-9(2)6-10(3)14(11)21-15/h6-7H,5,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIGBOVDDOJXCAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N=C1N(C2=CC(=CC(=C2S1)C)C)CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5,7-dimethyl-2-propanoylimino-1,3-benzothiazol-3-yl)acetate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with an appropriate acylating agent to form the benzothiazole core. Subsequent steps involve the introduction of the propanoylimino and acetate groups through reactions such as acylation and esterification. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial synthesis may also incorporate advanced techniques like flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5,7-dimethyl-2-propanoylimino-1,3-benzothiazol-3-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the imino group to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiazole derivatives.

Scientific Research Applications

Methyl 2-(5,7-dimethyl-2-propanoylimino-1,3-benzothiazol-3-yl)acetate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research explores its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of Methyl 2-(5,7-dimethyl-2-propanoylimino-1,3-benzothiazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. For example, its antimicrobial activity could be due to the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s structure is compared to analogous molecules in Table 1. Key differences lie in the substituents on the heterocyclic core and their electronic or steric effects:

- Electronic Effects: The propanoylimino group in the target compound may enhance electron density on the benzothiazole nitrogen, influencing coordination chemistry, unlike the electron-deficient triazole-thio groups in .

Crystallographic and Hydrogen-Bonding Analysis

- The target compound’s crystal structure, if solved using SHELX or WinGX , would likely exhibit hydrogen-bonding patterns similar to those in ’s N,O-bidentate compound, where hydroxyl and carbonyl groups form intermolecular networks .

- In contrast, bicyclic derivatives () may display tighter packing due to rigid frameworks, reducing solvent-accessible surface area .

Biological Activity

Methyl 2-(5,7-dimethyl-2-propanoylimino-1,3-benzothiazol-3-yl)acetate is a synthetic compound belonging to the class of benzothiazole derivatives. Its unique chemical structure contributes to a range of biological activities that have been the subject of various research studies. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

The compound is synthesized through a multi-step organic reaction process. The typical synthesis involves:

- Condensation Reaction : 2-Aminobenzenethiol is reacted with an acylating agent to form the benzothiazole core.

- Introduction of Functional Groups : Subsequent reactions introduce the propanoylimino and acetate groups via acylation and esterification.

- Reaction Conditions : Controlled temperatures, catalysts, and solvents are used to optimize yield and purity.

The chemical structure can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that the compound effectively inhibits the growth of various bacterial strains by targeting key enzymes involved in bacterial cell wall synthesis. This mechanism suggests potential applications in developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation. For instance, specific analogs derived from this compound have shown enhanced cytotoxic effects against melanoma cells (B16F10), with IC50 values indicating potent activity at low concentrations .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been studied for its anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in various models of inflammatory diseases.

The biological effects of this compound are attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound inhibits enzymes critical for microbial survival and cancer cell growth.

- Receptor Modulation : It may interact with receptors involved in inflammatory responses.

These interactions lead to alterations in cellular signaling pathways that promote apoptosis or inhibit proliferation.

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparison table is presented below:

| Compound Name | Structure Similarity | Biological Activity | Notable Effects |

|---|---|---|---|

| Benzothiazole | Basic structure | Mild antimicrobial | Limited therapeutic use |

| 2-Aminobenzothiazole | Precursor | Moderate activity | Used in various derivatives |

| Methyl 2-benzothiazolylacetate | Similar substituents | Antimicrobial & anticancer | Less potent than target compound |

Case Studies

Several case studies highlight the efficacy of this compound:

- Study on Anticancer Efficacy : A study evaluated its effects on B16F10 melanoma cells. Results indicated significant inhibition of cell viability at concentrations as low as 10 µM .

- Antimicrobial Testing : In another study, the compound was tested against Gram-positive and Gram-negative bacteria. It demonstrated a broad spectrum of activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.